![molecular formula C24H25FN4O2 B2848702 N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide CAS No. 1185027-93-3](/img/structure/B2848702.png)
N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide is a compound that belongs to the class of pyrimidine derivatives. It is a potent and selective inhibitor of a protein known as poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in repairing DNA damage, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death.
作用机制
N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide works by inhibiting the activity of PARP, which is an enzyme involved in DNA repair. When DNA damage occurs, PARP is activated, and it recruits other proteins to the site of damage to initiate the repair process. However, in the presence of PARP inhibitors, such as N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide, the repair process is inhibited, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide have been extensively studied. The compound has been shown to induce cell death in cancer cells with defects in DNA repair, such as BRCA1/2 mutant cancers. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, the compound has also been shown to have some toxic effects, such as bone marrow suppression and gastrointestinal toxicity.
实验室实验的优点和局限性
One of the main advantages of N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide is its potency and selectivity for PARP inhibition. This makes it an ideal tool for studying the role of PARP in DNA repair and cancer biology. However, one of the limitations of the compound is its toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide. One area of interest is the development of more potent and selective PARP inhibitors that have fewer toxic effects. Another area of interest is the investigation of the potential use of PARP inhibitors in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the combination of PARP inhibitors with other therapies, such as immunotherapy, is an area of active research.
合成方法
The synthesis of N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide involves several steps. The first step is the synthesis of 6-(3-methoxyphenoxy)pyrimidine-4-amine, which is achieved by reacting 3-methoxyphenol with cyanamide and ammonium chloride. The second step involves the reaction of 6-(3-methoxyphenoxy)pyrimidine-4-amine with 4-fluorobenzoyl chloride in the presence of a base to yield N-(4-fluorophenyl)-6-(3-methoxyphenoxy)pyrimidine-4-amine. Finally, N-(4-fluorophenyl)-6-(3-methoxyphenoxy)pyrimidine-4-amine is reacted with benzoyl chloride to produce N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide.
科学研究应用
N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. PARP inhibitors, such as N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide, have been shown to be effective in treating cancers with defects in DNA repair, such as BRCA1/2 mutant cancers. These inhibitors have also shown promise in combination with other therapies, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-17-10-14-29(15-11-17)22-24(27-13-12-26-22)31-20-8-6-18(7-9-20)23(30)28-16-19-4-2-3-5-21(19)25/h2-9,12-13,17H,10-11,14-16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDGKVWKHGWKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide](/img/structure/B2848622.png)
![ethyl 4-[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2848623.png)
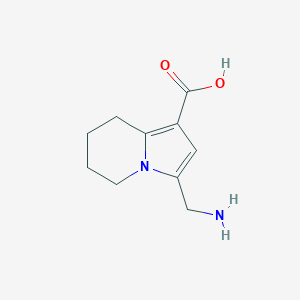

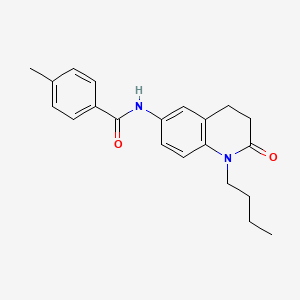
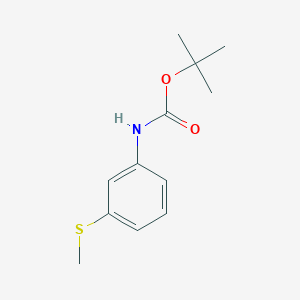
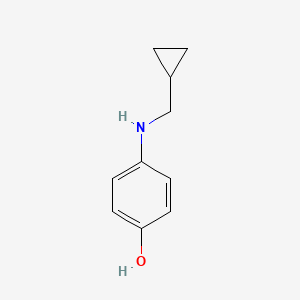
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2848633.png)
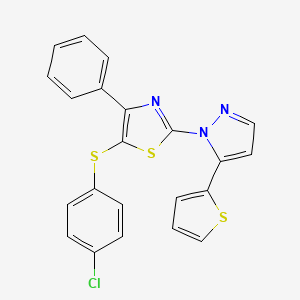

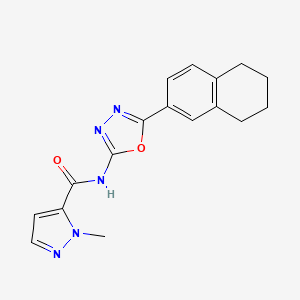
![3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2848639.png)

